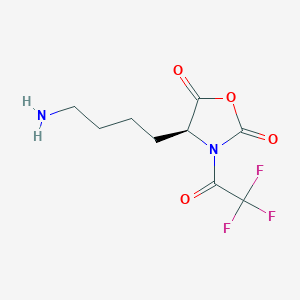![molecular formula C20H19NO B14170068 5,5,6-Trimethylbenzo[c]acridin-6-ol CAS No. 56969-66-5](/img/structure/B14170068.png)
5,5,6-Trimethylbenzo[c]acridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6-Trimethylbenzo[c]acridin-6-ol is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their diverse applications in various fields, including pharmacology, material science, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and oxidation steps to introduce the trimethyl and hydroxyl groups at specific positions on the acridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include ketones, dihydro derivatives, and substituted acridines, which can further undergo additional functionalization for specific applications .
Scientific Research Applications
5,5,6-Trimethylbenzo[c]acridin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: Utilized in the development of organic electronic materials and photophysical studies
Mechanism of Action
The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in these processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 5,5,6-Trimethylbenzo[c]acridin-6-ol, known for its wide range of applications.
9-Aminoacridine: Another derivative with significant biological activity, particularly as an antiseptic and antimalarial agent.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxyl groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
56969-66-5 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5,5,6-trimethylbenzo[c]acridin-6-ol |
InChI |
InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3 |
InChI Key |
WAEZIASVEYRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)






![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)

![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
